Here are some specific applications of Biotin-PEG7-Amine in scientific research:
Biotin-PEG7-Amine is a versatile compound characterized by the presence of a biotin moiety linked to a polyethylene glycol (PEG) chain, terminating in a primary amine group. Its chemical formula is C26H50N4O9S, and it has a molecular weight of approximately 594.77 g/mol . The compound is designed to enhance solubility and stability, making it suitable for various biochemical applications. The primary amine group allows for reactive interactions with other functional groups, facilitating bioconjugation processes .
Biotin-PEG7-Amine exhibits significant biological activity due to its ability to facilitate the attachment of biotin to various biomolecules. This property enables researchers to track and study proteins, nucleic acids, and other biological entities in complex systems. The compound's hydrophilic PEG spacer enhances solubility in aqueous environments, which is beneficial for biological assays and applications .
The synthesis of Biotin-PEG7-Amine typically involves several steps:
Biotin-PEG7-Amine has diverse applications in various fields:
Interaction studies utilizing Biotin-PEG7-Amine often focus on its ability to bind with avidin or streptavidin. These studies help elucidate protein-protein interactions and can be applied in various experimental setups, such as pull-down assays and affinity chromatography. The flexibility provided by the PEG linker enhances the accessibility of the biotin moiety, improving interaction efficiency .
Biotin-PEG7-Amine shares structural similarities with several other compounds that also incorporate PEG linkers and biotin moieties. Here are some comparable compounds:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Biotin-PEG2-Amine | Shorter PEG chain (2 units) | Faster reaction kinetics due to shorter linker |
Biotin-PEG4-Amine | Intermediate PEG chain (4 units) | Balances solubility and flexibility |
Biotin-PEG11-Amine | Longer PEG chain (11 units) | Higher hydrophilicity and stability in aqueous solutions |
Biotin-PEG8-Azide | Contains an azide group instead of an amine | Useful for click chemistry applications |
Biotin-PEG7-Amine is unique due to its optimal balance between length and reactivity, making it particularly effective for various biochemical applications while maintaining good solubility and stability properties .
The discovery of biotin (vitamin B7) in the 1930s laid the groundwork for understanding its role as a cofactor in carboxylation reactions. Concurrently, the development of PEG polymers in the mid-20th century revolutionized drug formulation by improving pharmacokinetics and reducing immunogenicity. The fusion of these two concepts—biotin’s binding specificity and PEG’s biocompatibility—emerged in the 1990s with advances in heterobifunctional PEG synthesis, enabling precise spatial control in bioconjugates.
Biotin-PEG7-amine was first synthesized to address limitations in early biotinylation reagents, which suffered from poor solubility and steric hindrance. The incorporation of a seven-unit PEG spacer (29.8 Å) optimized the distance between biotin and conjugated molecules, enhancing binding efficiency in assays like ELISA and pull-down experiments. Patent filings from 2017 highlight improved synthetic routes using tert-butyl acrylate and p-toluenesulfonyl chloride, achieving yields exceeding 30%.
Biotin-polyethylene glycol 7-amine represents a heterobifunctional compound characterized by three distinct structural domains connected through covalent bonds [2] [5]. The molecule possesses a linear architecture with the biotin moiety positioned at one terminus, followed by a seven-unit polyethylene glycol spacer chain, and terminating with a primary amine group [3] [5]. The formal chemical representation demonstrates the compound's systematic organization as a bioconjugation reagent designed for specific molecular recognition and chemical reactivity [7].
The Simplified Molecular Input Line Entry System notation for this compound is documented as: O=C(NCCOCCOCCOCCOCCOCCOCCOCCN)CCCC[C@@H]1SCC@([H])NC2=O [1] [8]. This structural notation reveals the precise stereochemical configuration at the biotin center, specifically the (3aS,4S,6aR) configuration of the hexahydrothieno[3,4-d]imidazol ring system [24]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-(23-amino-3,6,9,12,15,18,21-heptaoxatricosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide [4].
The molecular composition of Biotin-polyethylene glycol 7-amine is represented by the formula C₂₆H₅₀N₄O₉S [2] [5] [7]. This formula indicates the presence of 26 carbon atoms, 50 hydrogen atoms, 4 nitrogen atoms, 9 oxygen atoms, and 1 sulfur atom within the molecular structure. The molecular weight has been consistently reported across multiple sources as 594.76 to 594.8 grams per mole [2] [5] [7] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₅₀N₄O₉S | [2] [5] [7] |
Molecular Weight | 594.76-594.8 g/mol | [2] [5] [7] [8] |
Chemical Abstracts Service Number | 1334172-76-7 | [2] [3] [5] |
Molecular Descriptors File Number | MFCD21363308 | [4] [8] [24] |
Heavy Atom Count | 40 | [8] |
Hydrogen Bond Acceptor Count | 11 | [8] |
Hydrogen Bond Donor Count | 4 | [8] |
Rotatable Bond Count | 28 | [8] |
The compound demonstrates significant molecular complexity as indicated by a complexity value of 653 [8]. The defined atom stereocenter count of 3 reflects the chiral nature of the biotin moiety [8]. The covalently-bonded unit count of 1 confirms the single molecular entity nature of this conjugate [8].
Biotin-polyethylene glycol 7-amine exhibits excellent solubility characteristics across multiple solvent systems due to the hydrophilic nature of the polyethylene glycol spacer component [5] [13]. The compound demonstrates complete solubility in aqueous media, including water and physiological buffer systems such as phosphate-buffered saline [2] [4] [5]. This aqueous solubility is attributed to the hydrogen bonding capacity of the polyethylene glycol chain with water molecules [13].
The compound shows high solubility in polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide [2] [4]. Additionally, the molecule dissolves readily in dichloromethane, demonstrating compatibility with moderately polar organic solvents [4]. The broad solubility profile enables versatile application in both aqueous biological systems and organic synthetic procedures [13].
Stock solution preparation typically involves initial dissolution in dimethyl sulfoxide followed by dilution into aqueous buffer systems to minimize organic solvent concentrations in biological applications [13]. The polyethylene glycol component confers enhanced water solubility compared to unmodified biotin derivatives [12] [13].
The stability profile of Biotin-polyethylene glycol 7-amine varies significantly with environmental conditions, particularly temperature, pH, and storage atmosphere [4] [31]. Optimal storage conditions require maintenance at -20°C in sealed containers with desiccant to prevent moisture absorption [4] [5] [13] [31]. The compound should be protected from light exposure during storage to prevent photodegradation [31].
Thermal stability analysis indicates a predicted boiling point of 785.9 ± 60.0°C under standard atmospheric pressure [4]. The compound exhibits good stability under physiological pH conditions (pH 7.0-7.4) when stored appropriately [32]. However, prolonged exposure to extreme pH conditions may result in degradation of the amine functionality or hydrolysis of amide bonds .
The polyethylene glycol component demonstrates inherent chemical stability and resistance to hydrolysis under normal storage conditions [33]. The biotin moiety maintains its structural integrity and binding affinity to avidin proteins when the compound is stored under recommended conditions [11]. Freeze-thaw cycles should be minimized to prevent potential degradation and maintain optimal performance [13].
Spectroscopic characterization of Biotin-polyethylene glycol 7-amine reveals distinct spectral features corresponding to each structural component [35]. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic polyethylene glycol signals in the range of 3.5-3.7 parts per million, corresponding to the repeating ethylene glycol units [30]. The biotin moiety contributes distinct resonances including thiophene ring protons and the characteristic bicyclic system signals [35].
Infrared spectroscopy provides definitive identification of functional groups within the molecule [35]. The biotin ureido group exhibits a characteristic vibrational mode at approximately 1250 cm⁻¹, which serves as a diagnostic feature for biotin-containing compounds [35]. Amide carbonyl stretching appears in the region of 1640-1690 cm⁻¹, while the primary amine functionality demonstrates characteristic N-H stretching vibrations [35].
Ultraviolet-visible spectroscopy shows biotin absorption characteristics at 204 nanometers, consistent with the aromatic character of the fused ring system [37]. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of biotinylated compounds [39]. The compound generates signature fragment ions that facilitate identification and quantification in complex biological matrices [39].
The biotin component of Biotin-polyethylene glycol 7-amine consists of the complete vitamin B7 structure, comprising a ureido ring fused with a tetrahydrothiophene ring system [19] [22]. The molecular formula of the biotin moiety is C₁₀H₁₆N₂O₃S with a molecular weight of 244.31 grams per mole [19]. This bicyclic structure features a valeric acid side chain that provides the attachment point for conjugation to the polyethylene glycol spacer [11] [22].
The stereochemistry of the biotin moiety is critical for biological activity, with the naturally occurring D-(+)-biotin configuration present in the compound [9]. The ureido ring contains the characteristic -N-CO-N- group that serves as the primary binding site for avidin and streptavidin proteins [19] [22]. This binding interaction exhibits extraordinary affinity with a dissociation constant of approximately 10⁻¹⁵ M, representing one of the strongest non-covalent protein-ligand interactions known [11].
The tetrahydrothiophene ring provides structural rigidity to the biotin moiety and contributes to the overall three-dimensional conformation required for optimal protein binding [19]. The carboxylic acid group of the valeric acid side chain has been derivatized through amide bond formation to create the conjugate with the polyethylene glycol spacer [11].
The polyethylene glycol 7 spacer component consists of seven repeating ethylene glycol units with the general formula (OCH₂CH₂)₇ [2] [12]. This spacer segment contributes approximately 308 grams per mole to the total molecular weight and provides a flexible linker of 25 atoms or 29.8 Angstroms in extended length [2] [5]. The polyethylene glycol chain enhances the overall hydrophilicity of the molecule and reduces steric hindrance between the biotin and amine functional groups [5] [12].
The conformational flexibility of the polyethylene glycol spacer allows for optimal presentation of both terminal functional groups [12] [21]. Nuclear magnetic resonance studies of polyethylene glycol chains demonstrate characteristic chemical shifts at 3.5-3.6 parts per million for the methylene protons [30]. The spacer length has been specifically chosen to provide sufficient spatial separation while maintaining synthetic accessibility and cost-effectiveness [12].
Polyethylene glycol chains exhibit excellent biocompatibility and are widely used in bioconjugation applications due to their non-immunogenic properties [12] [33]. The seven-unit length represents an optimal balance between solubility enhancement and molecular size, avoiding excessive bulk while providing adequate spacing for biological recognition events [12].
The terminal amine group of Biotin-polyethylene glycol 7-amine exists as a primary amine with the molecular formula NH₂ and contributes 16.03 grams per mole to the total molecular weight [15] [17]. This functional group provides the reactive site for subsequent conjugation reactions with carboxylic acids, activated esters, and other electrophilic species [18]. The primary amine demonstrates nucleophilic reactivity characteristic of aliphatic amines [15].
The basicity of the terminal amine group is reflected in the predicted pKa value of 13.90 ± 0.40, indicating strong basic character [4]. This high pKa value is consistent with primary alkylamines and enables efficient reaction under mildly basic conditions [17] [18]. The amine group can participate in amide bond formation with carboxylic acids in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [2] [9].
The spatial positioning of the amine functionality at the terminus opposite to the biotin moiety allows for directed conjugation while preserving biotin binding capability [5]. The tetrahedral geometry around the nitrogen center provides multiple conformational states for optimal interaction with target molecules [15].
Biotin-polyethylene glycol 7-amine exists primarily as a single constitutional isomer due to the defined connectivity between the biotin, polyethylene glycol, and amine components [2] [3]. The compound contains three defined stereocenters located within the biotin moiety, specifically at the (3aS,4S,6aR) positions of the hexahydrothieno[3,4-d]imidazol ring system [8] [24]. These stereocenters are fixed in the biologically active configuration corresponding to natural D-(+)-biotin [9].
Conformational analysis of the compound reveals significant flexibility due to the polyethylene glycol spacer chain [21] [30]. The spacer can adopt multiple conformations ranging from extended to collapsed states depending on solvent conditions and intermolecular interactions [21]. Molecular dynamics simulations of polyethylene glycol chains demonstrate rapid interconversion between conformational states with correlation times on the order of nanoseconds [30].
The biotin moiety maintains a relatively rigid conformation due to its bicyclic structure, while the polyethylene glycol chain provides conformational flexibility [21] [34]. Studies of polyethylene glycol conformation in different environments show that chain flexibility increases with molecular weight and decreases with grafting density [21] [30]. In solution, the compound can adopt both extended and folded conformations with the terminal functional groups separated by distances ranging from the fully extended length of 29.8 Angstroms to much shorter distances in collapsed states [21].
Solution-phase synthesis remains the predominant approach for biotin-polyethylene glycol-7-amine preparation due to its versatility and scalability. The most widely employed methodology involves direct coupling of biotin with amino-terminated polyethylene glycol chains through carbodiimide-mediated amide bond formation [1] [2] [3].
The primary synthetic route utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent in combination with N-hydroxysuccinimide (NHS) to activate the carboxylic acid functionality of biotin [5]. This activation strategy enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal amine of the polyethylene glycol-7-amine precursor. Reaction conditions typically involve dimethylformamide or dichloromethane as solvents, with reaction temperatures maintained at ambient conditions for 16 to 24 hours [1] [2].
Alternative carbodiimide systems employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as coupling additives [5] [6]. These systems offer improved solubility in aqueous media and reduced epimerization compared to DCC-based protocols. The EDC/HOBt methodology typically achieves coupling efficiencies ranging from 70 to 90 percent under optimized conditions [2] [3].
Click chemistry approaches have emerged as highly efficient alternatives for biotin-polyethylene glycol-7-amine synthesis. Copper-catalyzed azide-alkyne cycloaddition reactions between azide-functionalized polyethylene glycol and alkyne-modified biotin derivatives proceed with excellent selectivity and yields exceeding 80 percent [7] [8]. These reactions demonstrate remarkable functional group tolerance and proceed under mild aqueous conditions, making them particularly suitable for complex synthetic schemes.
Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages |
---|---|---|---|---|
Direct Coupling with NHS Activation | DCC, NHS, DIPEA | RT, 16-24 h, DMF/DCM | 60-85 | Simple protocol, high purity |
Carbodiimide-Mediated Conjugation | EDC, HOBt, DMF | RT, 2-12 h, DMF | 70-90 | Mild conditions, good yields |
Maleimide-Thiol Coupling | Maleimide-PEG, Thiol compounds | RT, 2-4 h, PBS pH 7.0-7.5 | 65-80 | Selective coupling |
Click Chemistry Approach | Azide-PEG, Alkyne biotin | RT, 4-12 h, aqueous buffer | 75-95 | High efficiency, mild conditions |
Azide-Alkyne Cycloaddition | Copper catalyst, TBTA | RT, 6-24 h, water/alcohol | 80-92 | Excellent selectivity |
Solid-phase synthesis methodologies offer distinct advantages for biotin-polyethylene glycol-7-amine preparation, particularly in terms of purification efficiency and automation potential. The most commonly employed strategy involves attachment of the growing molecule to a polymeric resin support, followed by sequential coupling and deprotection steps [9] [10].
Wang resin represents the most frequently utilized solid support for biotin-polyethylene glycol-7-amine synthesis, offering loading capacities ranging from 0.5 to 1.2 millimoles per gram [10] . The synthesis typically commences with attachment of a protected biotin derivative to the resin through ester linkage formation. Subsequent elongation involves stepwise coupling of polyethylene glycol units using standard peptide coupling protocols with fluorenylmethyloxycarbonyl (Fmoc) protection strategies [10] .
Rink amide resin provides an alternative solid support that generates amide-linked products upon cleavage, offering enhanced stability during synthetic manipulations [10]. This resin system demonstrates coupling efficiencies ranging from 90 to 98 percent and typically yields products with purities between 80 and 92 percent following cleavage .
Tentagel resin, featuring a polyethylene glycol-polystyrene composite structure, offers improved solvation properties in both aqueous and organic media [10]. This resin system proves particularly advantageous for polyethylene glycol derivative synthesis due to the compatibility between the resin backbone and the target molecule structure.
Resin Type | Loading (mmol/g) | Coupling Efficiency (%) | Cleavage Conditions | Purity After Cleavage (%) |
---|---|---|---|---|
Wang Resin | 0.5-1.2 | 85-95 | TFA/DCM (1:1) | 75-85 |
Rink Amide Resin | 0.4-0.8 | 90-98 | TFA/TIS/H2O (95:2.5:2.5) | 80-92 |
Tentagel Resin | 0.2-0.4 | 80-90 | TFA/DCM (50:50) | 70-80 |
CLEAR Resin | 0.3-0.6 | 85-92 | TFA/phenol/H2O (88:5:5:2) | 78-88 |
Chlorotrityl Resin | 0.8-1.6 | 88-96 | TFA/DCM (1:99) | 82-90 |
Purification of biotin-polyethylene glycol-7-amine presents unique challenges due to the amphiphilic nature of the molecule and the potential for multiple regioisomers. Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the gold standard for final purification, utilizing C18 stationary phases with acetonitrile-water gradient elution systems [11] [12] [13].
The chromatographic behavior of biotin-polyethylene glycol-7-amine is characterized by moderate retention on C18 columns due to the hydrophobic biotin moiety, while the polyethylene glycol chain provides sufficient hydrophilicity to enable aqueous solubility [11] [13]. Typical gradient systems employ 20 to 80 percent acetonitrile over 20 to 30 minutes, with detection at 280 nanometers corresponding to the biotin chromophore [5] [11].
Size exclusion chromatography serves as an effective preliminary purification step for removing low molecular weight impurities and unreacted starting materials [13] [14]. Bio-Gel P-2 or Sephadex G-25 resins provide optimal separation for molecules in the 500 to 1000 dalton range, effectively separating biotin-polyethylene glycol-7-amine from biotin, polyethylene glycol precursors, and coupling reagent byproducts [13].
Ion exchange chromatography offers additional selectivity based on the ionizable amine functionality. Cation exchange resins operating under acidic conditions can effectively retain the protonated amine form of biotin-polyethylene glycol-7-amine, enabling separation from neutral impurities [13]. Elution with increasing salt concentration or pH adjustment provides controlled release of the purified product.
Technique | Resolution | Capacity | Recovery (%) | Time (h) | Cost |
---|---|---|---|---|---|
Reverse-Phase HPLC | High | Medium | 80-95 | 1-3 | Medium |
Size Exclusion Chromatography | Moderate | High | 85-98 | 2-4 | Low |
Ion Exchange Chromatography | High | High | 75-90 | 2-6 | Low |
Hydrophobic Interaction Chromatography | Moderate | Medium | 70-85 | 3-5 | Medium |
Preparative HPLC | Very High | Low | 90-98 | 0.5-2 | High |
Comprehensive characterization of biotin-polyethylene glycol-7-amine requires multiple analytical techniques to confirm structural integrity, purity, and molecular composition. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with proton NMR providing detailed information about the polyethylene glycol chain length and biotin substitution pattern [15] [16] [17].
Proton NMR spectra of biotin-polyethylene glycol-7-amine exhibit characteristic signals including the polyethylene glycol methylene protons at 3.5 to 3.7 parts per million, biotin ring protons in the 4.2 to 4.5 parts per million region, and the terminal amine protons as exchangeable signals [15] [16]. Integration ratios provide quantitative assessment of the polyethylene glycol chain length and confirm the 1:1 biotin to polyethylene glycol stoichiometry.
Mass spectrometry provides definitive molecular weight confirmation and purity assessment. Electrospray ionization mass spectrometry (ESI-MS) readily generates protonated molecular ions for biotin-polyethylene glycol-7-amine, with the expected molecular weight of 594.77 daltons [18] [5] [6]. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry offers complementary molecular weight determination with enhanced accuracy for precise molecular weight measurements [5] [19].
High-performance liquid chromatography analysis employs reverse-phase conditions with ultraviolet detection at 280 nanometers to assess chemical purity [11] [12]. Typical analytical protocols utilize C18 columns with acetonitrile-water gradient systems, achieving baseline separation of biotin-polyethylene glycol-7-amine from potential impurities including unreacted biotin, polyethylene glycol precursors, and coupling byproducts [11] [12].
Method | Information Provided | Detection Limit | Typical Analysis Time | Accuracy (%) |
---|---|---|---|---|
1H NMR Spectroscopy | Structure confirmation, purity | 1-5 mg | 15-30 min | 95-99 |
13C NMR Spectroscopy | Carbon framework analysis | 5-10 mg | 30-60 min | 90-95 |
Mass Spectrometry (ESI-MS) | Molecular weight, fragmentation | ng-μg range | 5-15 min | 99.5-99.9 |
MALDI-TOF MS | Accurate mass determination | pmol-nmol range | 2-10 min | 99-99.8 |
HPLC Analysis | Purity, retention time | μg-mg range | 10-30 min | 95-99 |
UV-Vis Spectroscopy | Concentration, purity | μg-mg range | 1-5 min | 90-95 |
Fluorescence Spectroscopy | Functional group analysis | ng-μg range | 5-15 min | 85-95 |
Scale-up of biotin-polyethylene glycol-7-amine synthesis from laboratory to industrial scale requires careful consideration of reaction engineering, process optimization, and quality control parameters. Industrial production typically employs batch reactor systems with volumes ranging from 500 to 10,000 liters, depending on market demand and production capacity [20] [21] [22].
Solvent selection becomes critical at industrial scale due to cost, environmental impact, and safety considerations. Dimethylformamide, while effective for laboratory synthesis, presents handling challenges and environmental concerns at large scale [21] [22]. Alternative solvent systems including dimethyl sulfoxide, N-methylpyrrolidinone, and aqueous buffer systems offer improved safety profiles and environmental compatibility [21] [22].
Temperature control and mixing efficiency represent key engineering challenges for large-scale synthesis. Industrial reactors require sophisticated temperature control systems to maintain reaction temperatures within narrow ranges while ensuring uniform heat transfer throughout the reaction mass [21] [22]. Agitation systems must provide adequate mixing to ensure homogeneous reaction conditions while minimizing mechanical degradation of sensitive intermediates.
Process analytical technology implementation enables real-time monitoring of reaction progress and product quality. In-line spectroscopic methods including near-infrared and Raman spectroscopy provide continuous monitoring of reaction conversion and impurity formation, enabling dynamic process control and optimization [21] [22].
Scale Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Considerations |
---|---|---|---|---|
Batch Size | 1-100 g | 0.1-10 kg | 10-1000 kg | Yield optimization |
Reaction Volume | 0.1-10 L | 10-500 L | 500-10,000 L | Solvent selection |
Processing Time | 1-3 days | 3-7 days | 5-14 days | Process efficiency |
Equipment Cost | $50K-200K | $200K-1M | $1M-10M | Equipment selection |
Labor Requirements | 1-2 technicians | 2-5 operators | 5-15 operators | Skill requirements |
Quality Control Testing | Basic QC | Extended QC | Full QC suite | Analytical methods |
Regulatory Compliance | Research grade | GMP compliance | cGMP compliant | Documentation |
Stringent quality control measures are essential for biotin-polyethylene glycol-7-amine production to ensure consistent product quality and regulatory compliance. Chemical purity represents the primary quality parameter, with specifications typically requiring minimum purity levels of 95.0 percent as determined by high-performance liquid chromatography [16] [23] [24].
Molecular weight confirmation through mass spectrometry ensures proper molecular composition and absence of significant impurities or degradation products. The theoretical molecular weight of 594.77 daltons must be confirmed within acceptable tolerance limits, typically ±0.5 daltons for high-resolution mass spectrometry [18] [25] [24].
Water content determination utilizes Karl Fischer titration to quantify residual moisture, with specifications typically limiting water content to less than 1.0 percent by weight [16] [24]. Excessive water content can impact product stability and may interfere with subsequent coupling reactions in end-user applications.
Residual solvent analysis employs gas chromatography-mass spectrometry to quantify organic solvent residues from the synthesis and purification processes. Regulatory guidelines limit individual solvent residues to specific levels, typically less than 0.1 percent for Class 2 solvents including dimethylformamide and dichloromethane [16] [24].
Heavy metal contamination assessment utilizes inductively coupled plasma mass spectrometry to detect trace metal impurities. Specifications typically limit total heavy metal content to less than 10 parts per million, with individual limits for specific metals such as lead, mercury, and cadmium [16] [24].
Parameter | Specification | Test Method | Acceptance Criteria | Frequency |
---|---|---|---|---|
Chemical Purity | ≥95.0% | HPLC (UV 280 nm) | Pass/Fail | Every batch |
Optical Purity | ≥98.0% ee | Chiral HPLC | Pass/Fail | Every batch |
Molecular Weight | 594.77 ± 0.5 Da | ESI-MS/MALDI-TOF | Pass/Fail | Every batch |
Water Content | ≤1.0% | Karl Fischer | Pass/Fail | Every batch |
Residual Solvents | ≤0.1% each | GC-MS | Pass/Fail | Every batch |
Heavy Metals | ≤10 ppm total | ICP-MS | Pass/Fail | Every lot |
Endotoxins | ≤0.25 EU/mg | LAL assay | Pass/Fail | cGMP batches |
Microbial Limits | ≤100 CFU/g | USP <61> | Pass/Fail | cGMP batches |